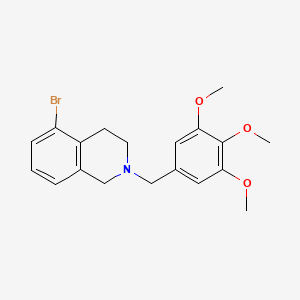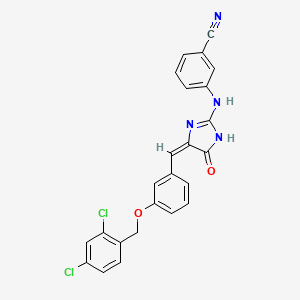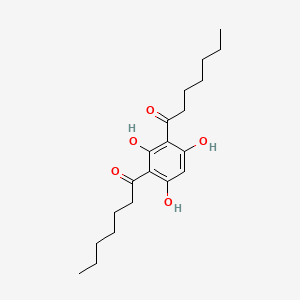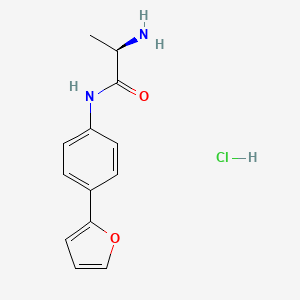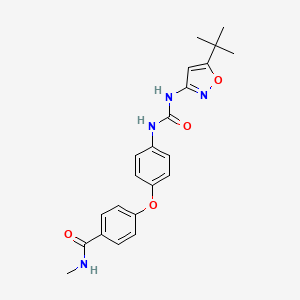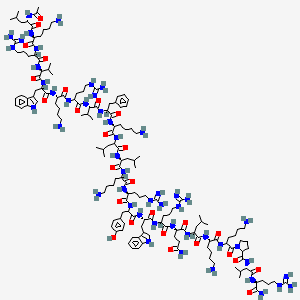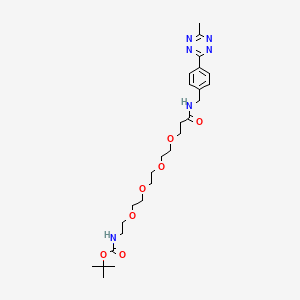
Me-Tet-PEG4-NHBoc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Me-Tet-PEG4-NHBoc, also known as methyl-tetrazine-polyethylene glycol 4-N-tert-butoxycarbonyl, is a functionalized chemical reagent commonly used in molecular labeling and synthesis. It contains a methyl-tetrazine group, a polyethylene glycol chain with four units, and an N-tert-butoxycarbonyl protecting group. The methyl-tetrazine group provides high reactivity, the polyethylene glycol chain improves solubility and stability, and the N-tert-butoxycarbonyl group protects the amine group during chemical synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG4-NHBoc involves several steps:
Formation of the polyethylene glycol chain: The polyethylene glycol chain is synthesized by polymerizing ethylene oxide in the presence of a suitable catalyst.
Attachment of the methyl-tetrazine group: The methyl-tetrazine group is introduced through a reaction with a tetrazine derivative.
Protection of the amine group: The amine group is protected by reacting it with tert-butoxycarbonyl chloride under basic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk polymerization: Large-scale polymerization of ethylene oxide to produce the polyethylene glycol chain.
Batch reactions: Batch-wise introduction of the methyl-tetrazine group and protection of the amine group.
Purification: Purification steps such as crystallization and chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
Me-Tet-PEG4-NHBoc undergoes various chemical reactions, including:
Inverse electron demand Diels-Alder reaction: The methyl-tetrazine group reacts with trans-cyclooctene (TCO) derivatives in a highly specific manner
Deprotection reactions: The N-tert-butoxycarbonyl group can be removed under acidic conditions to expose the amine group for further functionalization.
Common Reagents and Conditions
Inverse electron demand Diels-Alder reaction: Typically performed in organic solvents such as dimethyl sulfoxide or acetonitrile at room temperature.
Deprotection reactions: Commonly carried out using trifluoroacetic acid in dichloromethane
Major Products Formed
Inverse electron demand Diels-Alder reaction: Produces a stable adduct between the methyl-tetrazine group and the TCO derivative.
Deprotection reactions: Results in the formation of the free amine group, which can be further modified
科学研究应用
Me-Tet-PEG4-NHBoc has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and specific labeling of biomolecules.
Biology: Employed in the development of bioconjugates for imaging and therapeutic purposes.
Medicine: Utilized in the synthesis of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the production of functionalized polymers and materials.
作用机制
The primary mechanism of action of Me-Tet-PEG4-NHBoc involves the inverse electron demand Diels-Alder reaction. The methyl-tetrazine group reacts with TCO derivatives to form a stable adduct. This reaction is highly specific and occurs rapidly under mild conditions, making it ideal for bioconjugation and labeling applications .
相似化合物的比较
Similar Compounds
Methyltetrazine-polyethylene glycol 9-carboxylic acid: Contains a longer polyethylene glycol chain and a carboxylic acid group instead of the N-tert-butoxycarbonyl group.
Methyltetrazine-polyethylene glycol 4-amine hydrochloride: Similar structure but with an amine group instead of the N-tert-butoxycarbonyl group.
Methyltetrazine-polyethylene glycol 8-amine hydrochloride: Contains a longer polyethylene glycol chain and an amine group.
Uniqueness
Me-Tet-PEG4-NHBoc is unique due to its combination of a methyl-tetrazine group, a polyethylene glycol chain with four units, and an N-tert-butoxycarbonyl protecting group. This combination provides high reactivity, improved solubility and stability, and protection of the amine group during synthesis .
属性
分子式 |
C26H40N6O7 |
|---|---|
分子量 |
548.6 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C26H40N6O7/c1-20-29-31-24(32-30-20)22-7-5-21(6-8-22)19-28-23(33)9-11-35-13-15-37-17-18-38-16-14-36-12-10-27-25(34)39-26(2,3)4/h5-8H,9-19H2,1-4H3,(H,27,34)(H,28,33) |
InChI 键 |
NLCNHVGGRZZZPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


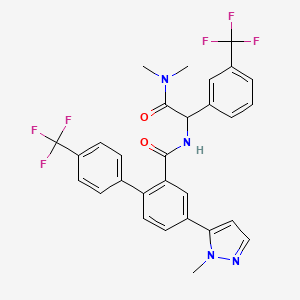
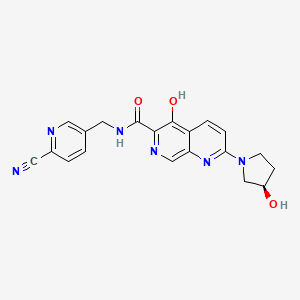
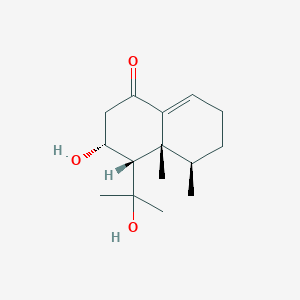
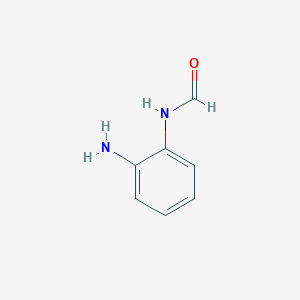
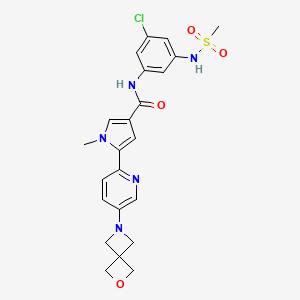
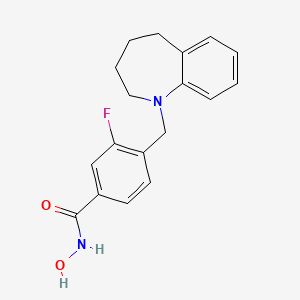
![(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B15137979.png)
